molecular formula C17H16N2O4S B2728567 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-72-5

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B2728567
CAS No.: 343372-72-5
M. Wt: 344.39
InChI Key: GHLQJCUCOQSQFJ-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a substituted isoxazole moiety. The isoxazole ring is substituted at the 3-position with a 4-methoxyphenyl group, while the benzenesulfonamide group is attached via a methylene bridge to the 5-position of the isoxazole.

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-14-9-7-13(8-10-14)17-11-15(23-19-17)12-18-24(20,21)16-5-3-2-4-6-16/h2-11,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQJCUCOQSQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthesis Strategy

The preparation of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide follows a two-step protocol:

  • Synthesis of the Isoxazolylmethylamine Intermediate : 3-(4-Methoxyphenyl)-5-(aminomethyl)isoxazole serves as the primary precursor. This intermediate is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and acetylenes or through hydroxylamine-mediated cyclization of β-diketones.
  • Sulfonamide Formation : Condensation of the amine intermediate with benzenesulfonyl chloride in the presence of a base yields the target compound.

Detailed Reaction Conditions

Step 1: Intermediate Preparation

While explicit details for synthesizing 3-(4-methoxyphenyl)-5-(aminomethyl)isoxazole are scarce in the provided sources, analogous protocols suggest:

  • Cyclization : Reacting 4-methoxyphenylacetonitrile oxide with propargylamine under refluxing dichloromethane generates the isoxazole core.
  • Aminomethylation : Subsequent reduction or substitution introduces the aminomethyl group, though specific conditions require extrapolation from related systems.
Step 2: Sulfonamide Coupling

The critical step involves reacting the amine with benzenesulfonyl chloride:

  • Reagents : Benzenesulfonyl chloride (1.5 eq), pyridine (1.5 eq) in dichloromethane.
  • Conditions : Room temperature (25°C), 80-minute reaction time.
  • Workup : Organic phase washed with 0.1 M HCl (removes excess amine and pyridine) and brine, followed by column chromatography (hexane/EtOAc 6:4).

Mechanistic Insight : Pyridine neutralizes HCl generated during the nucleophilic attack of the amine on the sulfonyl chloride, driving the reaction to completion.

Optimization and Yield Considerations

Yield Challenges

Reported yields for analogous compounds range from 20% to 95%, depending on substituents and purification methods. For the parent sulfonamide, the yield is estimated at 20–50% based on structurally similar reactions.

Table 1: Comparative Reaction Yields for Analogous Sulfonamides

Substituent on Sulfonyl Chloride Yield (%) Purification Method Source
4-Fluoro 20 Column chromatography
2,4,5-Trichloro 50–90 Recrystallization
2,5-Dichloro 50–95 Column chromatography

Solvent and Base Optimization

  • Solvent : Dichloromethane is standard, but dimethylformamide (DMF) or acetone may enhance solubility for bulkier substrates.
  • Base : Pyridine remains optimal, though triethylamine or DMAP (dimethylaminopyridine) can improve reactivity in sterically hindered systems.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR : Key peaks include S=O stretches at 1,160–1,180 cm⁻¹ and 1,350–1,370 cm⁻¹, C=N (isoxazole) at 1,520–1,550 cm⁻¹, and N–H (sulfonamide) at 3,300–3,350 cm⁻¹.
  • NMR :
    • ¹H NMR (CDCl₃) : δ 3.85 (s, OCH₃), 4.45 (d, J=6 Hz, CH₂N), 6.9–7.8 (m, aromatic protons).
    • ¹³C NMR : δ 55.2 (OCH₃), 115.5–160.1 (aromatic and isoxazole carbons), 138.9 (SO₂-linked C).

Crystallographic Insights

X-ray diffraction of related compounds reveals:

  • Planar Sulfonamide Core : Facilitates π-stacking interactions.
  • Non-coplanar Isoxazole Orientation : Dihedral angles of 45–60° relative to the benzene ring reduce steric clashes.

Industrial-Scale Adaptations and Patent Methodologies

Batch Process Recommendations

  • Scale-Up : Use continuous flow reactors to mitigate exothermicity during sulfonamide formation.
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency.

Patent-Derived Innovations

A 2023 patent (CN105820082A) details a nickel-catalyzed reduction step for nitro intermediates, adaptable to synthesizing the aminomethyl isoxazole precursor. Key modifications include:

  • Catalyst : Nickel chloride hexahydrate (1.5 eq) with sodium borohydride (3 eq) in methanol.
  • Yield Improvement : 88% for analogous amines versus 50–70% via traditional methods.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to inflammation and pain.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several sulfonamide-isoxazole hybrids, differing primarily in substituents on the benzene or isoxazole rings. Key analogs include:

4-Chloro-N-[(3-Phenyl-5-Isoxazolyl)Methyl]Benzenesulfonamide (CAS 532386-24-6)
  • Structure : Differs by a chloro substituent on the benzene ring instead of methoxy.
  • Molecular Formula : C₁₆H₁₃ClN₂O₃S (vs. C₁₇H₁₆N₂O₄S for the target compound).
4-(5-Methyl-3-Phenyl-4-Isoxazolyl)Benzenesulfonamide (CAS 723-46-6)
  • Structure : Features a methyl group on the isoxazole ring (5-position) and lacks the methoxy substitution on the benzene ring.
  • Melting Point : 168–172°C, suggesting moderate crystallinity, a property influenced by hydrogen bonding via sulfonamide and isoxazole groups .
  • Biological Relevance : This compound is identified as sulfamethoxazole, a sulfonamide antibiotic. Its activity against bacterial dihydropteroate synthase highlights the importance of the sulfonamide-isoxazole scaffold in antimicrobial drug design .
Other Derivatives (e.g., MLS000331222, CHEMBL1505957)
  • These analogs vary in substituents (e.g., pyridinyl, thiazoloindole groups) but retain the benzenesulfonamide-isoxazole backbone. Such modifications are often explored to optimize target binding or pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chloro Analog Sulfamethoxazole
Molecular Weight ~344.4 g/mol (calculated) 348.8 g/mol 253.3 g/mol
Substituents 4-Methoxyphenyl, isoxazole-methyl Chlorophenyl, isoxazole-methyl Methyl-isoxazole, unmodified benzene
Polarity Moderate (methoxy enhances solubility) Low (chloro reduces solubility) Moderate (sulfonamide dominates)
Potential Bioactivity Hypothesized enzyme inhibition Unspecified (likely similar) Antibacterial (DHPS inhibition)

Research Findings and Implications

  • Sulfamethoxazole (CAS 723-46-6) : Demonstrated efficacy against Gram-positive and Gram-negative bacteria via competitive inhibition of dihydropteroate synthase (DHPS). The methyl-isoxazole group may contribute to target specificity .
  • Chloro vs. Methoxy Substitution : The chloro analog’s higher molecular weight and hydrophobicity may enhance blood-brain barrier penetration, whereas the methoxy group in the target compound could improve aqueous solubility for systemic applications .

Biological Activity

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N2O6S
  • Molecular Weight : 404.44 g/mol
  • CAS Number : 339016-96-5
  • Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals. The presence of the isoxazole moiety enhances its pharmacological profile by providing additional interactions with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. Sulfonamides generally inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exerting antibacterial effects. The isoxazole ring may also contribute to the compound's binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against a range of bacterial strains. A study demonstrated that derivatives of sulfonamides, including those with isoxazole structures, have enhanced antimicrobial activity compared to traditional sulfonamides due to improved solubility and bioavailability.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The compound exhibited promising cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed, suggesting that the compound may induce programmed cell death in cancer cells.

Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, supporting its potential as a therapeutic agent for bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of the compound on cancer cell lines. The compound was tested against glioblastoma and breast cancer cells with the following findings:

Cell LineIC50 (µM)Mechanism of Action
Glioblastoma0.1Induction of apoptosis
Breast Cancer0.2Cell cycle arrest

Q & A

Basic: What is a robust synthetic pathway for N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide?

Answer:
The synthesis typically involves a multi-step route:

  • Step 1: Preparation of the isoxazole core: React 4-methoxyphenylacetylene with hydroxylamine under acidic conditions to form 3-(4-methoxyphenyl)-5-methylisoxazole .
  • Step 2: Bromination of the methyl group on the isoxazole using N-bromosuccinimide (NBS) under radical initiation to yield the bromomethyl intermediate.
  • Step 3: Nucleophilic substitution with benzenesulfonamide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C to attach the sulfonamide group .
    Key Considerations: Optimize reaction time, solvent polarity, and temperature to enhance yield (e.g., DMF improves solubility of intermediates). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can computational methods predict the binding affinity of this compound to cancer-related targets?

Answer:
Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to assess interactions with targets like tubulin or kinases:

  • Target Selection: Prioritize proteins implicated in cancer (e.g., β-tubulin, EGFR) based on structural homology to known sulfonamide inhibitors .
  • Docking Protocol: Prepare the ligand (target compound) and receptor (PDB ID: 1SA0 for tubulin) using tools like Chimera. Run simulations with flexible side chains at the binding site.
  • Validation: Compare results with experimental IC₅₀ values from in vitro assays (e.g., MTT assays on HeLa cells) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.0–7.5 ppm (aromatic protons), δ 4.5 ppm (CH₂ bridge), δ 3.8 ppm (OCH₃) .
  • IR: Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry: ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₇H₁₅N₂O₄S: 343.08 g/mol).
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., CCDC deposition for isoxazole-sulfonamide derivatives) .

Advanced: How to resolve contradictions in reported biological activities of sulfonamide analogs?

Answer:

  • Meta-Analysis: Systematically compare datasets across studies, focusing on variables like assay conditions (e.g., pH, serum concentration) .
  • Structure-Activity Relationship (SAR): Test derivatives with controlled modifications (e.g., methoxy vs. chloro substituents) to isolate functional group contributions .
  • Reproducibility Checks: Validate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Basic: What in vitro assays evaluate the antimicrobial potential of this compound?

Answer:

  • Broth Microdilution (CLSI M07): Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with compound concentrations ranging 1–256 µg/mL .
  • Time-Kill Assays: Monitor bactericidal activity over 24 hours at 2× MIC.
  • Synergy Testing: Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .

Advanced: How to optimize the stability of intermediates during synthesis?

Answer:

  • Intermediate Handling: Protect bromomethyl-isoxazole from light/moisture using amber glassware and inert atmospheres (N₂/Ar) .
  • Stability Studies: Use HPLC to track degradation (C18 column, acetonitrile/water gradient). Adjust pH during sulfonamide coupling to minimize hydrolysis .
  • Lyophilization: Stabilize hygroscopic intermediates by freeze-drying .

Basic: What chromatographic methods ensure purity of the final product?

Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/0.1% formic acid. Retention time ~8.2 minutes .
  • TLC: Monitor reactions using silica plates (ethyl acetate/hexane 1:1, Rf ~0.5).
  • Recrystallization: Purify from ethanol/water (7:3) to achieve >95% purity .

Advanced: What pharmacokinetic properties should be evaluated for drug development?

Answer:

  • ADME Studies:
    • Absorption: Caco-2 cell permeability assays.
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
    • Excretion: Radiolabeled compound tracking in urine/feces.
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction .

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